3-Chloro-2,6-dimethylaniline

概要

説明

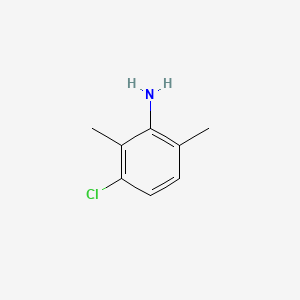

3-Chloro-2,6-dimethylaniline is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions of the benzene ring are replaced by methyl groups, and the hydrogen atom at the 3 position is replaced by a chlorine atom. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions: 3-Chloro-2,6-dimethylaniline can be synthesized through several methods. One common method involves the nitration of 1-chloro-2,4-dimethylbenzene to produce 3-chloro-2,6-dimethylnitrobenzene, followed by reduction to yield this compound . The reduction step can be carried out using reagents such as iron and hydrochloric acid or stannous chloride in acidic conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the alkylation of aniline with methanol in the presence of an acid catalyst . This method is preferred due to its cost-effectiveness and scalability.

化学反応の分析

Types of Reactions: 3-Chloro-2,6-dimethylaniline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.

Reduction Reactions: It can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as iron and hydrochloric acid or stannous chloride in acidic conditions.

Major Products:

Substitution: Products depend on the nucleophile used, such as 3-amino-2,6-dimethylaniline.

Oxidation: Products include 3-chloro-2,6-dimethylnitrobenzene.

Reduction: Products include this compound from nitro derivatives.

科学的研究の応用

Chemical Synthesis

3-Chloro-2,6-dimethylaniline serves as a vital intermediate in the synthesis of numerous organic compounds. Its derivatives are utilized in the production of pharmaceuticals and agrochemicals. For instance, it is involved in synthesizing local anesthetics such as lidocaine, which is widely used in medical procedures. Additionally, it acts as a precursor for dyes and pigments used in various industrial applications.

Biochemical Studies

This compound plays a significant role in biochemical research, particularly concerning enzyme interactions. Studies have shown that this compound can interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. Depending on the specific enzyme and reaction context, these interactions can lead to either inhibition or activation of enzymatic activity .

Cellular Effects

The compound influences cellular processes by affecting signaling pathways and gene expression. For example, exposure to this compound has been linked to changes in the expression of genes involved in detoxification processes, such as glutathione S-transferases. This property makes it a useful tool for studying cellular responses to chemical exposure.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference compound for detecting primary aromatic amines (PAAs) in environmental samples. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) have been employed to measure its presence and concentration in various matrices, including food products and human biological samples . This application is crucial for assessing potential health risks associated with exposure to aromatic amines.

Environmental Monitoring

The detection of this compound in environmental samples is essential for monitoring pollution levels and assessing risks related to water and soil contamination. Its persistence and potential toxicity necessitate regular monitoring to ensure compliance with environmental regulations .

Case Study 1: Synthesis of Local Anesthetics

A research study highlighted the synthesis of lidocaine from this compound through a multi-step process involving acylation reactions. This study demonstrated the efficiency of using this compound as a precursor for producing pharmaceutical agents that require precise chemical modifications.

Case Study 2: Enzyme Interaction Studies

In another study focused on enzyme interactions, researchers investigated how this compound affects cytochrome P450 activity. The findings indicated that this compound could modulate enzyme function significantly, suggesting its utility in pharmacological research aimed at understanding drug metabolism .

作用機序

The mechanism of action of 3-chloro-2,6-dimethylaniline depends on its application. In the synthesis of lidocaine, for example, it acts as a nucleophile in the substitution reaction with chloroacetyl chloride to form an amide intermediate . The chlorine and oxygen atoms in the acid chloride enhance the electrophilicity of the carbon atom, facilitating the nucleophilic attack .

類似化合物との比較

2,6-Dimethylaniline: Lacks the chlorine atom at the 3 position.

3-Chloroaniline: Lacks the methyl groups at the 2 and 6 positions.

2,4-Dimethylaniline: Has methyl groups at the 2 and 4 positions instead of 2 and 6.

Uniqueness: 3-Chloro-2,6-dimethylaniline is unique due to the presence of both chlorine and methyl groups, which influence its reactivity and applications. The combination of these substituents makes it a valuable intermediate in the synthesis of various compounds, particularly in the pharmaceutical industry .

生物活性

3-Chloro-2,6-dimethylaniline (C8H10ClN) is an aromatic amine that has garnered attention in various fields due to its biological activities and chemical properties. This compound is characterized by its ability to interact with multiple biological targets, influencing cellular functions and metabolic pathways. Below, we explore its biochemical properties, mechanisms of action, and applications in scientific research.

- Molecular Formula : C8H10ClN

- Molecular Weight : 155.625 g/mol

- CAS Number : 26829-77-6

- IUPAC Name : this compound

This compound has been shown to interact with various enzymes and proteins, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics. The compound can either inhibit or activate these enzymes, thereby altering metabolic pathways significantly.

Cellular Effects

The compound influences cell function through:

- Cell Signaling Pathways : It modulates pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.

- Gene Expression : It affects transcription factors that regulate genes involved in growth and apoptosis, leading to significant changes in cellular behavior.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Interaction : It acts as an inhibitor or activator of specific kinases involved in signaling pathways.

- Gene Regulation : The compound can bind to DNA or RNA, influencing transcription and translation processes.

- Metabolic Pathway Influence : It participates in oxidative and reductive reactions, affecting the formation of metabolites that can enhance or reduce toxicity.

Case Studies

-

Antidiabetic Activity :

In a pharmacological evaluation of thiourea derivatives related to this compound, compounds were tested for their ability to inhibit α-amylase and α-glucosidase enzymes. These enzymes are critical in carbohydrate metabolism and their inhibition can lead to lower blood glucose levels. The study indicated that certain derivatives exhibited significant antidiabetic potential by effectively inhibiting glucose-6-phosphatase (G6Pase) activity in vivo . -

Antibacterial Properties :

Research has demonstrated that this compound derivatives possess antibacterial activity against various strains. For instance, one study highlighted that modifications to the compound enhanced its effectiveness against Gram-positive bacteria .

Summary of Biological Activities

特性

IUPAC Name |

3-chloro-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMXFOTYCHZCLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427470 | |

| Record name | 3-chloro-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26829-77-6 | |

| Record name | 3-chloro-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-Chloro-2,6-dimethylaniline (MCDEA) in the studied epoxy-based polymer blends?

A1: In this study [], MCDEA acts as a curing agent alongside bisphenol-A-diglycidyl ether (DEGBA) for epoxy thermosetting polymers. The research focuses on incorporating aromatic liquid-crystalline polyesters (LCPs) within this epoxy system. MCDEA, along with DEGBA, facilitates the curing process, leading to the formation of a thermoset material. The study investigates how varying the LCP concentration impacts the miscibility, transition temperatures, and morphology of the final blend.

Q2: How does the presence of liquid-crystalline polyesters (LCPs) affect the properties of the epoxy blend containing MCDEA?

A2: The research [] reveals that incorporating LCPs into the DEGBA/MCDEA epoxy blend can lead to reaction-induced phase separation when the LCP content ranges between 30% to 50% by weight. This phase separation suggests that the miscibility of the LCPs with the epoxy components is influenced by the curing reaction and the resulting changes in the system's chemistry and morphology. The study utilizes techniques such as cloud point measurements, scanning electron microscopy (SEM), and dynamic mechanical thermal analysis (DMTA) to characterize the phase behavior and resulting properties of these blends.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。